molecular formula C24H28N6O B2614136 2-(4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1401728-56-0

2-(4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole

Cat. No. B2614136
CAS RN: 1401728-56-0
M. Wt: 416.529
InChI Key: HXPQWNPLNIEJOW-UHFFFAOYSA-N
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Description

2-(4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C24H28N6O and its molecular weight is 416.529. The purity is usually 95%.
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Scientific Research Applications

Rheumatoid Arthritis Treatment

NE 52-QQ57 has shown potential in the treatment of rheumatoid arthritis (RA). It acts as a G protein-coupled receptor 4 (GPR4) antagonist and has been found to alleviate interleukin (IL)-33-caused secretions of IL-17, interferon-γ, and tumor necrosis factor-α in HMC-1 mast cells . It also reduced IL-33-induced expressions of matrix metalloproteinase-2 (MMP-2) and MMP-9 .

Inflammation Control

NE 52-QQ57 has been found to inhibit the AGE-induced increased expression of several key inflammatory cytokines and signaling molecules, including tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, IL-6, inducible nitric oxide synthase (iNOS), nitric oxide (NO), cyclooxygenase 2 (COX2), and prostaglandin E2 (PGE2) .

Neuroprotection in Parkinson’s Disease

NE 52-QQ57 has shown neuroprotective effects in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated mouse model of Parkinson’s disease (PD). It reduced dopaminergic neuronal loss in MPTP-treated mice, improving motor and memory functions .

Apoptosis Regulation

NE 52-QQ57 has been found to regulate apoptosis in the context of PD. Co-treatment with MPTP and NE52-QQ57 in mice significantly decreased pro-apoptotic marker Bax protein levels and increased anti-apoptotic marker Bcl-2 protein levels in the SNpc and striatum .

5. Caspase Mediated Apoptotic Cell Death Attenuation NE 52-QQ57 has been found to attenuate caspase-mediated apoptotic cell death. MPTP-induced caspase 3 activation and poly (ADP-ribose) polymerase (PARP) cleavage significantly decreased in the SNpc and striatum of mice co-treated with NE52-QQ57 .

6. Improvement of Motor and Memory Functions NE 52-QQ57 has been found to improve motor and memory functions in a MPTP-treated mouse model of PD. Co-treatment with MPTP and NE52-QQ57 improved rotarod and pole test–assessed motor performance and improved Y-maze test–assessed spatial memory .

Mechanism of Action

Target of Action

The primary target of the compound NE 52-QQ57 is the G-protein coupled receptor 4 (GPR4) . GPR4 is a proton-sensing transmembrane receptor that has been shown to possess a wide range of physiological functions .

Mode of Action

NE 52-QQ57 acts as a selective antagonist of GPR4 . It effectively blocks GPR4-mediated cAMP accumulation . This antagonism of GPR4 by NE 52-QQ57 significantly inhibits the increased expression of several key inflammatory cytokines and signaling molecules .

Biochemical Pathways

The antagonism of GPR4 by NE 52-QQ57 affects several biochemical pathways. It inhibits the AGE-induced increased expression of inflammatory cytokines and signaling molecules, including tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, IL-6, inducible nitric oxide synthase (iNOS), nitric oxide (NO), cyclooxygenase 2 (COX2), and prostaglandin E2 (PGE2) . It also mitigates IL-33-induced activation of the p38/nuclear factor-κB signaling pathway .

Result of Action

The molecular and cellular effects of NE 52-QQ57’s action are significant. It reduces the expression of several key inflammatory cytokines and signaling molecules . It also rescues type II collagen from AGE-induced degradation by inhibiting the expression of matrix metalloproteinase (MMP)-3 and MMP-13 . Furthermore, it ameliorates IL-33-induced oxidative stress by reducing mitochondrial reactive oxygen species and 4-hydroxynonenal .

Action Environment

The action of NE 52-QQ57 can be influenced by environmental factors such as the presence of AGEs and IL-33, which can increase the expression of GPR4 . .

properties

IUPAC Name

2-[4-[(2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]phenyl]-5-piperidin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O/c1-4-21-20(22-26-15(2)13-16(3)30(22)29-21)14-17-5-7-18(8-6-17)23-27-28-24(31-23)19-9-11-25-12-10-19/h5-8,13,19,25H,4,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPQWNPLNIEJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1CC3=CC=C(C=C3)C4=NN=C(O4)C5CCNCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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